molecular formula C17H12N2O2S B5179419 (5E)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

(5E)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B5179419
M. Wt: 308.4 g/mol
InChI Key: KHWDOLSUMBFKLT-NTCAYCPXSA-N
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Description

(5E)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a thiazolidine-2,4-dione core, a phenyl-substituted pyrrole, and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the prop-2-yn-1-yl group through alkylation reactions. The final step involves the condensation of the 1-phenyl-1H-pyrrole with the thiazolidine-2,4-dione derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The exact methods can vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. It may exhibit biological activity that could be harnessed for developing new drugs or treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (5E)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5E)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione include other thiazolidine-2,4-dione derivatives and pyrrole-containing compounds. Examples include:

  • 3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
  • 5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidine-2,4-dione

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5E)-5-[(1-phenylpyrrol-2-yl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S/c1-2-10-19-16(20)15(22-17(19)21)12-14-9-6-11-18(14)13-7-4-3-5-8-13/h1,3-9,11-12H,10H2/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWDOLSUMBFKLT-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)C(=CC2=CC=CN2C3=CC=CC=C3)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1C(=O)/C(=C\C2=CC=CN2C3=CC=CC=C3)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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